Cas no 60941-76-6 (1-(Phenylmethyl)-1H-indole-3-methanol)

1-(Phenylmethyl)-1H-indole-3-methanol structure
60941-76-6 structure
Product Name:1-(Phenylmethyl)-1H-indole-3-methanol
CAS No:60941-76-6
MF:C16H15NO
MW:237.296404123306
CID:1074563
PubChem ID:402633
Update Time:2025-09-27

1-(Phenylmethyl)-1H-indole-3-methanol Chemical and Physical Properties

Names and Identifiers

    • (1-Benzyl-1H-indol-3-yl)methanol
    • (1‐BENZYL‐1H‐INDOL‐3‐YL)‐METHANOL
    • (1-benzyl-1H-3-indolyl)methanol
    • (1-BENZYL-1H-INDOL-3-YL)-METHANOL
    • 1-(phenylmethyl)-1H-indole-3-methanol
    • 1-benzyl-3-hydroxymethyl-1H-indole
    • 1-benzyl-3-hydroxymethylindole
    • 1H-INDOLE-3-METHANOL, 1-(PHENYLMETHYL)-
    • N-benzyl-3-hydroxymethyl-1H-indole
    • N-benzylindole-3-methanol
    • RARECHEM AL BD 0270
    • DB-309588
    • NSC-716807
    • 60941-76-6
    • Maybridge1_006370
    • CHEMBL1775131
    • AKOS000343499
    • SCHEMBL7113697
    • N-Benzyl-indole-3-carbinol
    • MFCD01312953
    • HMS559J12
    • (1-benzylindol-3-yl)methanol
    • NSC716807
    • Oprea1_329464
    • 1-Benzyl-I3C
    • NCI60_040365
    • ALBB-020417
    • 1-(Phenylmethyl)-1H-indole-3-methanol
    • MDL: MFCD01312953
    • Inchi: 1S/C16H15NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2
    • InChI Key: DXCRDLUQTDLMKZ-UHFFFAOYSA-N
    • SMILES: OCC1=CN(CC2C=CC=CC=2)C2C=CC=CC=21

Computed Properties

  • Exact Mass: 237.115364102g/mol
  • Monoisotopic Mass: 237.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 25.2Ų

1-(Phenylmethyl)-1H-indole-3-methanol Pricemore >>

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